Locomotor Activity: m-MeO-BZP Produces Hypolocomotion, Unlike the Stimulant BZP — Direct Head-to-Head Comparison
In a direct head-to-head study, m-MeO-BZP (1-(3-methoxybenzyl)piperazine) produced a qualitatively opposite effect on locomotor activity compared to its parent compound BZP (1-benzylpiperazine). BZP increased ambulatory activity in a dose-dependent manner, with 30.0 mg/kg approximately doubling locomotor counts and 100.0 mg/kg producing a ~3.5-fold increase over saline controls (F=39.94, P<0.05). In contrast, m-MeO-BZP did not increase locomotor activity at any dose and significantly decreased ambulation at 100.0 mg/kg (F=13.31, P<0.05), inducing hypolocomotion. The 30.0 mg/kg dose of m-MeO-BZP — sufficient to abolish responding in drug discrimination animals — produced locomotor activity indistinguishable from saline [1]. This functional reversal from stimulant to motor-suppressant cannot be predicted from core scaffold identity alone and constitutes a critical differentiation point for behavioral studies.
| Evidence Dimension | Total ambulatory locomotor activity over 2-hour cycle in modified open field (mouse) |
|---|---|
| Target Compound Data | m-MeO-BZP: No significant increase at any dose; significant decrease at 100.0 mg/kg (F=13.31, P<0.05 vs saline); 30.0 mg/kg similar to saline |
| Comparator Or Baseline | BZP (1-benzylpiperazine): 30.0 mg/kg ~2× saline; 100.0 mg/kg ~3.5× saline (F=39.94, P<0.05) |
| Quantified Difference | Directional reversal: BZP increases locomotion (~3.5× at 100 mg/kg); m-MeO-BZP decreases locomotion (significant hypolocomotion at 100 mg/kg). Qualitative dissociation, not merely potency shift. |
| Conditions | Swiss Webster mice (n=6/group); 16×16 photobeam grid; IP administration; 2-hour monitoring; equivolume saline control |
Why This Matters
A researcher selecting BZP for a stimulant behavioral model would obtain results opposite to those from m-MeO-BZP, making compound identity critical for experimental design and reproducibility.
- [1] Yarosh H, Katz E, Coop A, Fantegrossi W. MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacol Biochem Behav. 2007 Nov;88(1):18-27. PMID: 17651790. View Source
